1-(Chloromethyl)pyrrolidine-2,5-dione 1-(Chloromethyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 54553-14-9
VCID: VC8379553
InChI: InChI=1S/C5H6ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2
SMILES: C1CC(=O)N(C1=O)CCl
Molecular Formula: C5H6ClNO2
Molecular Weight: 147.56 g/mol

1-(Chloromethyl)pyrrolidine-2,5-dione

CAS No.: 54553-14-9

Cat. No.: VC8379553

Molecular Formula: C5H6ClNO2

Molecular Weight: 147.56 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)pyrrolidine-2,5-dione - 54553-14-9

Specification

CAS No. 54553-14-9
Molecular Formula C5H6ClNO2
Molecular Weight 147.56 g/mol
IUPAC Name 1-(chloromethyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C5H6ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2
Standard InChI Key RUXXMOCJNFCADG-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)CCl
Canonical SMILES C1CC(=O)N(C1=O)CCl

Introduction

Structural and Chemical Properties

ParameterValue
Crystal SystemOrthorhombic
Space GroupP b c a
Unit Cell Dimensionsa = 7.3661 Å, b = 9.5504 Å, c = 12.8501 Å
Volume904.00 ų
Density1.456 Mg/m³
Hydrogen BondingN–H···O (2.893 Å)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure. The 1H^1H NMR spectrum exhibits signals for the chloromethyl group at δ 3.8–4.2 ppm (CH2Cl) and the pyrrolidine ring protons between δ 2.5–3.5 ppm. IR spectroscopy confirms carbonyl stretching vibrations at 1700–1750 cm⁻¹.

Synthesis and Optimization

Synthetic Routes

1-(Chloromethyl)pyrrolidine-2,5-dione is synthesized via chloromethylation of pyrrolidine-2,5-dione using reagents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl3). Reaction conditions—temperature (40–60°C), solvent (dichloromethane or chloroform), and stoichiometry—are optimized to achieve yields exceeding 70%.

Table 2: Reaction Conditions and Yields

ReagentCatalystTemperature (°C)Yield (%)
MOMClAlCl35072
ClCH2OCH3SnCl46068

Industrial-Scale Production

Continuous flow reactors are employed for large-scale synthesis, ensuring consistent product quality. Automated systems regulate parameters such as residence time (10–15 minutes) and pressure (1–2 bar), reducing by-product formation.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) to yield derivatives such as 1-aminomethylpyrrolidine-2,5-dione. The reaction follows an SN_N2 mechanism, with rate dependence on solvent polarity and nucleophile strength.

Cycloaddition Reactions

The electron-deficient maleimide-like structure participates in Diels-Alder reactions with dienes, forming bicyclic adducts. For example, reaction with cyclopentadiene at 80°C produces a tricyclic product in 85% yield.

Biological and Pharmacological Applications

Tyrosinase Inhibition

The compound’s ability to chelate copper ions in tyrosinase active sites suggests potential as a skin-depigmenting agent. Derivatives demonstrate IC50_{50} values of 2–5 µM against mushroom tyrosinase .

Industrial and Research Applications

Polymer Chemistry

1-(Chloromethyl)pyrrolidine-2,5-dione serves as a crosslinking agent in thermosetting resins. Copolymerization with styrene enhances thermal stability, with glass transition temperatures (Tg_g) exceeding 150°C.

Bioconjugation

The chloromethyl group enables covalent attachment to thiol-containing biomolecules, facilitating protein labeling and drug delivery systems. Conjugation efficiencies exceed 90% under physiological pH.

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